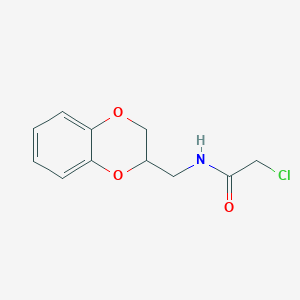

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide

Beschreibung

Historical Development of Benzodioxin-Acetamide Derivatives

The historical development of benzodioxin-acetamide derivatives traces back to the early investigations of 1,4-benzodioxin chemistry, which emerged as a significant area of heterocyclic research due to the natural occurrence and biological activities of these structural motifs. The foundational work on 1,4-benzodioxins and their 2,3-dihydro derivatives established the groundwork for understanding the synthetic potential and biological significance of these heterocyclic systems. Early research demonstrated that the 2,3-dihydro-1,4-benzodioxin ring system is present in numerous structures of therapeutic agents possessing important biological activities, including antihypertensive agents and compounds involved in nervous system disorders. The development of synthetic methodologies for these compounds has evolved significantly, with the introduction of palladium-catalyzed reactions adding new dimensions to the field by making synthesis more convenient and general.

The specific development of acetamide derivatives incorporating the benzodioxin framework emerged from structure-activity relationship studies that identified the potential for enhanced biological activities through functional group modifications. Research conducted on 1,4-benzodioxan-related compounds revealed that substitutions at various positions could significantly affect biological activity, particularly in relation to adrenoreceptor blocking properties. The historical progression of this research area demonstrates a clear evolution from basic structural characterization to sophisticated understanding of how specific functional groups, such as acetamide moieties, can modulate biological activity. The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide represents a culmination of this historical development, incorporating lessons learned from decades of benzodioxin research.

Research Significance in Medicinal Chemistry

The research significance of this compound in medicinal chemistry stems from the established biological importance of the benzodioxin scaffold and the potential for acetamide derivatives to exhibit enhanced therapeutic properties. The 1,4-benzodioxane framework has long been recognized as a versatile template widely employed to design molecules endowed with diverse bioactivities, spanning multiple decades of medicinal chemistry research until present day. Recent literature demonstrates that benzodioxane-related lead compounds have been developed using various advanced drug discovery strategies, resulting in agonists and antagonists at neuronal nicotinic, α₁ adrenergic and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents.

The specific compound this compound holds particular significance due to its potential applications in antimicrobial research, as evidenced by recent studies on benzodioxin-containing oxazolidinones that demonstrated superior activity against Mycobacterium abscessus compared to established antibiotics like linezolid. The structural features of this compound, particularly the presence of the chloroacetamide moiety, suggest potential for interaction with specific biological targets through covalent or non-covalent binding mechanisms. Research indicates that compounds similar to this acetamide derivative may exhibit significant activity against specific enzymes related to disease processes such as cancer and bacterial infections. The medicinal chemistry significance is further underscored by computational studies suggesting favorable pharmacokinetic properties and drug-likeness characteristics for benzodioxin derivatives.

Structural Classification within Heterocyclic Compounds

This compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized within the benzodioxin family of molecules. The compound features a 2,3-dihydro-1,4-benzodioxin core structure, which represents a partially saturated six-membered heterocyclic ring containing two oxygen atoms fused to a benzene ring. This structural framework places the compound within the broader category of benzodioxin derivatives, which are characterized by their aromatic and non-aromatic components that contribute to chemical reactivity and potential applications in synthesis and drug development.

The structural classification can be further refined by considering the specific functional groups present in the molecule. The compound contains a chloroacetamide moiety attached to the benzodioxin framework through a methylene bridge, creating a complex structure that combines elements of both heterocyclic chemistry and amide functionality. The presence of the chlorine atom in the acetamide portion provides additional chemical reactivity potential, allowing for various substitution reactions and potential for covalent interactions with biological targets. Within the broader context of heterocyclic compounds, this molecule represents an example of how multiple functional groups can be combined to create structures with enhanced potential for biological activity.

Table 1: Structural Classification and Properties of this compound

Evolution of Benzodioxin Research

The evolution of benzodioxin research has progressed through several distinct phases, beginning with fundamental structural characterization and advancing to sophisticated applications in drug discovery and development. The initial phase of research focused on understanding the basic chemistry and synthetic methodologies for 1,4-benzodioxins and their derivatives, establishing the foundation for subsequent biological investigations. Early studies identified these compounds as important structural scaffolds due to their natural occurrence and demonstrated biological activities, leading to increased interest in their synthetic potential.

The second phase of evolution involved detailed structure-activity relationship studies that revealed how modifications to the benzodioxin framework could significantly impact biological properties. Research during this period demonstrated that specific substitutions at various positions of the benzodioxin ring system could modulate activity against different biological targets, particularly in the context of adrenoreceptor interactions. The development of more sophisticated synthetic methodologies, including the introduction of palladium-catalyzed reactions, marked a significant advancement that made benzodioxin synthesis more accessible and general.

The contemporary phase of benzodioxin research is characterized by advanced drug discovery applications and computational approaches to understanding biological activity. Recent studies have employed in silico methods to predict pharmacokinetic properties and binding affinities, enabling more targeted approaches to derivative development. The emergence of benzodioxin-containing compounds with specific activities against challenging therapeutic targets, such as Mycobacterium abscessus, demonstrates the continued evolution and relevance of this research area. Current research directions include the development of novel synthetic approaches and the exploration of benzodioxin derivatives for emerging therapeutic applications, including antimicrobial and anticancer activities.

Research Objectives and Theoretical Significance

The research objectives surrounding this compound are multifaceted, encompassing both fundamental chemical understanding and practical therapeutic applications. Primary research objectives include elucidating the structure-activity relationships that govern the biological activity of this compound and related derivatives, with particular emphasis on understanding how the chloroacetamide moiety contributes to overall molecular function. Computational studies aim to predict and optimize the pharmacokinetic properties of benzodioxin derivatives, including absorption, distribution, metabolism, and excretion characteristics.

The theoretical significance of research on this compound extends to broader understanding of heterocyclic chemistry and drug design principles. The benzodioxin framework serves as an important model system for investigating how aromatic and non-aromatic ring systems can be combined to create molecules with specific biological activities. Theoretical investigations focus on understanding the electronic structure and conformational properties that contribute to biological activity, providing insights that can be applied to the design of new therapeutic agents. The compound represents a valuable case study for understanding how specific functional group modifications can modulate biological activity while maintaining favorable pharmacological properties.

Table 2: Research Objectives and Applications for this compound

Eigenschaften

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-5-11(14)13-6-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFGDIIPBTVOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389806 | |

| Record name | 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119750-12-8 | |

| Record name | 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of N-substituted acetamides.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

One of the significant applications of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is in anticancer drug development. Studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in anticancer therapies .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of related compounds. Investigations into the mechanisms of action reveal that these compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Pharmacology

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its structural attributes allow it to bind effectively to active sites of specific enzymes, providing insights into drug design and the development of enzyme inhibitors .

Bioavailability and Pharmacokinetics

Studies are ongoing to assess the bioavailability and pharmacokinetic properties of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential and optimizing its formulation for clinical use.

Synthetic Organic Chemistry

Reagent in Synthesis

In synthetic organic chemistry, this compound serves as a versatile reagent. It can be employed in the synthesis of complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Dihydrobenzodioxin Derivatives | Medicinal Chemistry | Identified cytotoxic effects against breast cancer cell lines; potential lead compound for drug development. |

| Neuroprotective Properties of Benzodioxin Derivatives | Pharmacology | Demonstrated reduction in neuronal cell death; implications for treatment of Alzheimer's disease. |

| Synthesis of Novel Organic Compounds Using Chlorinated Acetamides | Synthetic Chemistry | Developed new synthetic routes utilizing this compound; improved yields in complex molecule synthesis. |

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzodioxin ring structure allows for interactions with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (sc-342178)

- Molecular Formula: C₁₃H₁₄ClNO₃

- Key Differences : Substitution of the methylene bridge with an ethyl chain and a benzodioxin-6-yl group.

- Properties : Increased hydrophobicity due to the longer alkyl chain, enhancing membrane permeability. The chlorine atom promotes electrophilic reactivity, similar to the target compound. Priced at $510.00/g , it is costlier, reflecting synthetic complexity or demand .

- Applications : Used in biochemical studies for probing dioxin-like interactions .

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide

- Molecular Formula: C₁₄H₁₈ClNO₃

- Key Differences : N-propyl substitution instead of a hydrogen on the acetamide nitrogen.

- Currently out of stock in major catalogs, suggesting niche research applications .

Heterocyclic Analogues

2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide

- Molecular Formula : C₁₀H₇ClN₂O₂

- Key Differences : Replacement of benzodioxin with a phenyl-oxadiazole ring.

- Properties : The oxadiazole moiety introduces electron-withdrawing effects, increasing stability under acidic conditions. Synthesized via refluxing chloroacetyl chloride with oxadiazole precursors .

- Applications: Potential use in medicinal chemistry due to oxadiazole’s prevalence in drug scaffolds .

Chloroacetamide Herbicides

Alachlor (CAS: 15972-60-8)

Pretilachlor (CAS: 51218-49-6)

- Molecular Formula: C₁₇H₂₆ClNO₂

- Key Differences : Propoxyethyl and diethylphenyl groups.

- Properties : Increased alkyl chain length improves selectivity for grassy weeds. Moderate aquatic toxicity .

Amino-Substituted Derivatives

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂O₃

- Key Differences: Chlorine replaced by an amino group, forming a hydrochloride salt.

- Properties: Improved water solubility due to ionic character. The amino group enables hydrogen bonding, making it suitable for pharmaceutical targeting .

Biologische Aktivität

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄ClNO₃

- Molecular Weight : 255.7 g/mol

Structural Features

The compound features a chloro substituent and an acetamide functional group attached to a benzodioxin moiety. This unique combination may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological properties. Notably, studies have suggested potential activities such as:

- Antidiabetic Activity : Compounds with benzodioxin derivatives have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. For instance, a related benzodioxol derivative demonstrated an IC₅₀ value of 0.68 µM against α-amylase .

- Analgesic Activity : Similar acetamide derivatives have been evaluated for analgesic properties through molecular docking studies on cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that modifications in the structure can enhance analgesic effects .

In Vitro and In Vivo Studies

In vitro studies assessing cytotoxicity across cancer cell lines have shown varying degrees of effectiveness. For example, certain benzodioxol derivatives displayed significant activity against cancer cells while maintaining safety profiles for normal cells .

In vivo experiments with related compounds indicated substantial reductions in blood glucose levels in diabetic mice models, showcasing their potential as therapeutic agents .

Case Study 1: Antidiabetic Potential

A study focused on synthesizing benzodioxol carboxamide derivatives found that compound IIc significantly inhibited α-amylase with an IC₅₀ value of 0.68 µM while demonstrating minimal cytotoxicity on normal cells (IC₅₀ > 150 µM). This suggests a selective action that could be beneficial for developing antidiabetic medications .

Case Study 2: Analgesic Activity Evaluation

Another investigation into acetamide derivatives highlighted the docking of synthesized compounds on COX enzymes. The study identified lead compounds with significant analgesic responses comparable to standard drugs like diclofenac sodium . This reinforces the therapeutic potential of structurally similar compounds.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | Structure | Contains a chlorobenzoyl substitution |

| N-(2-Hydroxyethyl)-N-[7-(benzo[b]dioxin)]acetamide | Structure | Hydroxyl group enhances solubility |

| 4-Chlorobenzenesulfonamide | Structure | Shares antimicrobial properties |

Q & A

Basic: What synthetic methodologies are commonly employed for 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide, and how is structural confirmation achieved?

Answer:

The synthesis typically involves condensation reactions between chloroacetyl chloride and substituted benzodioxin derivatives. For example, describes a C-amidoalkylation approach using chloroacetamide intermediates, where IR and NMR spectroscopy are critical for structural validation. Key steps include:

- Reaction Setup : Reacting 1,4-benzodioxan-2-ylmethanamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

- Characterization :

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from conformational flexibility or impurities. Methodological strategies include:

- Multi-Technique Cross-Validation : Combine NMR, DEPT-135, and HSQC to resolve overlapping signals. For example, highlights dihedral angle variations in crystallography that explain NMR splitting patterns .

- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths and angles, resolving ambiguities from solution-state NMR .

- Computational DFT Modeling : Optimize molecular geometries (e.g., Gaussian 09) and simulate NMR/IR spectra to compare with experimental data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key precautions from include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced: Which computational approaches are effective for modeling molecular interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., enzymes) using flexible ligand/rigid receptor protocols. utilized this to study interactions with herbicide targets .

- MD Simulations (GROMACS) : Run 100 ns simulations in explicit solvent to assess binding stability and hydrogen-bonding networks.

- QSAR Modeling : Derive predictive models using descriptors like ClogP and polar surface area to correlate structure with bioactivity .

Basic: What structural features govern the compound’s reactivity in organic reactions?

Answer:

- Chloroacetyl Group : The electron-withdrawing Cl atom enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols).

- Benzodioxin Moiety : The electron-rich oxygen atoms stabilize transition states in SN2 reactions.

- Amide Linkage : Participates in hydrogen bonding, influencing solubility and crystallinity (see for packing interactions) .

Advanced: How do crystal packing and hydrogen-bonding networks impact physicochemical properties?

Answer:

- Hydrogen Bonding : reveals N–H⋯O interactions forming R₂²(10) dimers, increasing melting points and reducing solubility in nonpolar solvents.

- Crystal Packing : Dihedral angles between benzodioxin and acetamide planes (e.g., 54.8° vs. 77.5° in polymorphs) affect mechanical stability and dissolution rates.

- Thermal Analysis : DSC and TGA differentiate polymorphic forms based on endothermic transitions .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., achieved 2–5% yield via 11-step optimization).

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for amide couplings.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What chromatographic techniques are suitable for purifying this compound?

Answer:

- Normal-Phase HPLC : Use silica columns with isocratic elution (hexane:ethyl acetate, 7:3) for small-scale purification.

- Prep TLC : For rapid isolation, employ 0.5 mm silica plates and visualize spots under UV (254 nm).

- Size-Exclusion Chromatography : Separate high-MW impurities using Sephadex LH-20 in methanol .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.

- Inert Atmosphere Storage : Use argon-filled vials with desiccants (e.g., molecular sieves).

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Answer:

- Steric Effects : Bulky substituents on the benzodioxin ring hinder nucleophilic attack at the methylene position.

- Electronic Effects : Electron-donating groups (e.g., –OCH₃) activate the acetamide carbonyl for nucleophilic addition.

- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites (e.g., used Mulliken charges to guide thiourea derivatization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.